5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride
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Overview
Description
5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride: is a chemical compound with the molecular formula C8H7BrCl2O6S2 and a molecular weight of 414.08 g/mol . It is characterized by the presence of bromine, methoxy, and disulfonyl dichloride functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
Chemistry: 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable in organic synthesis .
Biology and Medicine: The compound is used in the development of biologically active molecules. Sulfonamide derivatives, for example, have shown potential as antibacterial and antifungal agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of complex molecules used in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride typically involves the sulfonylation of 5-Bromo-2,4-dimethoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure the selective formation of the disulfonyl dichloride derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction is typically carried out in a controlled environment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The disulfonyl dichloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride involves its reactivity towards nucleophiles. The disulfonyl dichloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the nucleophile displaces the chloride ions to form new bonds .
Comparison with Similar Compounds
5-Bromo-2,4-dimethoxybenzaldehyde: This compound differs by having an aldehyde group instead of disulfonyl dichloride groups.
1-Bromo-2,4-dimethoxybenzene: This compound lacks the disulfonyl dichloride groups and has only bromine and methoxy groups attached to the benzene ring.
Uniqueness: 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride is unique due to the presence of both bromine and disulfonyl dichloride groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2,4-dimethoxybenzene-1,3-disulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O6S2/c1-16-6-4(9)3-5(18(10,12)13)7(17-2)8(6)19(11,14)15/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDPKOVPRRSBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1S(=O)(=O)Cl)Br)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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